

# Technical Guide: 3-bromo-1-methylquinolin-2(1H)-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 3-bromo-1-methylquinolin-2(1H)-one

**Cat. No.:** B1266966

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-bromo-1-methylquinolin-2(1H)-one**, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, outlines potential synthetic methodologies, and explores the broader context of the biological activity of related quinolinone derivatives.

## Physicochemical Properties

The fundamental properties of **3-bromo-1-methylquinolin-2(1H)-one** are crucial for its application in research and development.

| Property          | Value                               | Reference                               |
|-------------------|-------------------------------------|-----------------------------------------|
| Molecular Formula | C <sub>10</sub> H <sub>8</sub> BrNO | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 238.08 g/mol                        | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number        | 941-91-3                            | <a href="#">[1]</a> <a href="#">[2]</a> |

## Synthetic Methodologies

While a specific, peer-reviewed synthesis protocol for **3-bromo-1-methylquinolin-2(1H)-one** is not readily available in the current literature, its synthesis can be approached through

established methods for analogous quinolinone derivatives. The following represents a generalized experimental protocol adapted from these methodologies.

## General Experimental Protocol: Synthesis of Substituted Quinolin-2(1H)-ones

The synthesis of quinolin-2(1H)-one derivatives often involves the construction of the core heterocyclic structure followed by functionalization, or the use of appropriately substituted precursors in a cyclization reaction. A common strategy is the bromination of a precursor quinolinone.

### Materials and Reagents:

- 1-methylquinolin-2(1H)-one
- Brominating agent (e.g., N-Bromosuccinimide (NBS), molecular bromine)
- Solvent (e.g., glacial acetic acid, chloroform)
- Radical initiator (e.g., benzoyl peroxide), if required
- Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)

### Procedure:

- **Dissolution:** Dissolve the starting material, 1-methylquinolin-2(1H)-one, in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask.
- **Addition of Brominating Agent:** To this solution, add the brominating agent (e.g., NBS) portion-wise. The reaction may be conducted in the presence of a catalytic amount of a radical initiator.
- **Reaction Monitoring:** The reaction mixture is stirred at room temperature or heated as necessary. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

- Work-up: Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve quenching excess reagent, extraction with an organic solvent, and washing with aqueous solutions to remove impurities.
- Purification: The crude product is then purified. Recrystallization from a suitable solvent or column chromatography on silica gel are common methods to obtain the pure **3-bromo-1-methylquinolin-2(1H)-one**.
- Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

#### Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of **3-bromo-1-methylquinolin-2(1H)-one**.

## Biological Activity and Signaling Pathways of Quinolinone Derivatives

Direct studies on the biological activity and associated signaling pathways of **3-bromo-1-methylquinolin-2(1H)-one** are limited. However, the broader class of quinolin-2(1H)-one derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [3]

Quinolinone derivatives have been identified as inhibitors of several key signaling pathways implicated in disease. For instance, various derivatives have been shown to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[4] Inhibition of these receptors can disrupt downstream signaling cascades that are critical for cancer cell proliferation and survival.

Other research has pointed to the inhibition of Cyclin-Dependent Kinase 5 (CDK5), a key enzyme in neurodegenerative disorders, by certain quinolin-2(1H)-one derivatives.[5] Furthermore, some quinoline compounds have been found to interfere with the Hedgehog-GLI signaling pathway, which is involved in embryonic development and can be aberrantly activated in some cancers.[6] The ability of some derivatives to act as topoisomerase inhibitors highlights another mechanism for their antiproliferative effects.

### Representative Signaling Pathway: EGFR/HER-2 Inhibition

The diagram below illustrates a simplified representation of the EGFR/HER-2 signaling pathway, which is a common target for quinolinone-based inhibitors.



[Click to download full resolution via product page](#)

Caption: EGFR/HER-2 signaling pathway and its inhibition by quinolinone derivatives.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. jptcp.com [jptcp.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 3-bromo-1-methylquinolin-2(1H)-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266966#3-bromo-1-methylquinolin-2-1h-one-molecular-weight>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)